

Comprehensive Technical Guide: Estragole Genotoxicity and DNA Adduct Formation

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Compound Focus: Estragole

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Introduction to Estragole and Its Toxicological Significance

Estragole (1-allyl-4-methoxybenzene) is a natural **allylic phenylpropene** found in essential oils of various herbs and spices including basil (20-89%), bitter fennel (3.5-12%), and tarragon (60-75%) [1]. Human exposure occurs primarily through dietary consumption and herbal medicines, with estimated daily intake ranging between **0.5-5 mg per person** [1]. Fennel tea infusions have been reported to contain **estragole** concentrations of 0.05-4.64 mg/L (0.34-31.3 μ M) [1]. The **genotoxic and carcinogenic potential** of **estragole** has been demonstrated in rodent studies, leading to regulatory scrutiny by agencies including the European Medicines Agency (EMA) and the Scientific Committee on Food (SCF), which classified **estragole** as genotoxic and carcinogenic [1].

The **hepatocarcinogenicity** of **estragole** in rodents has been well-established through multiple studies employing oral, intraperitoneal, or subcutaneous administration [2]. The **1'-hydroxy metabolites** have been identified as stronger hepatocarcinogens than the parent compound, with DNA adduct formation recognized as a key initiating event in the carcinogenic process [2]. Recent research has focused on quantifying the **concentration-response relationships** and identifying potential **threshold effects** for DNA adduct formation and subsequent genotoxic outcomes in human-relevant models [3] [1].

Metabolic Activation and Genotoxicity Mechanisms

Metabolic Pathways

Estragole undergoes complex metabolism in the liver, with competing pathways of **metabolic activation** and **detoxification** that determine its toxicological outcomes:

- **Activation Pathway:** The primary metabolic activation pathway involves **CYP1A2-mediated 1'-hydroxylation** to form the proximate carcinogen **1'-hydroxyestragele (1'OH-ES)** [1]. This metabolite is further conjugated by **sulfotransferases (SULT1A1 and SULT1C2)** to form the highly reactive **1'-sulfooxyestragele**, which spontaneously decomposes to a **reactive carbenium ion** [1]. This electrophile attacks nucleophilic centers in DNA, primarily forming **E3'-N2-dG** and **E3'-N6-dA** adducts [1].
- **Detoxification Pathways:** The major detoxification pathway involves **O-demethylation**, with subsequent glucuronidation or glutathione conjugation promoting urinary excretion [1]. Additionally, epoxidation of the allylic side chain represents a minor pathway that typically results in detoxification via epoxide hydrolases or glutathione conjugation [1].

Table 1: Major **Estragole** Metabolites and Their Roles in Toxicity

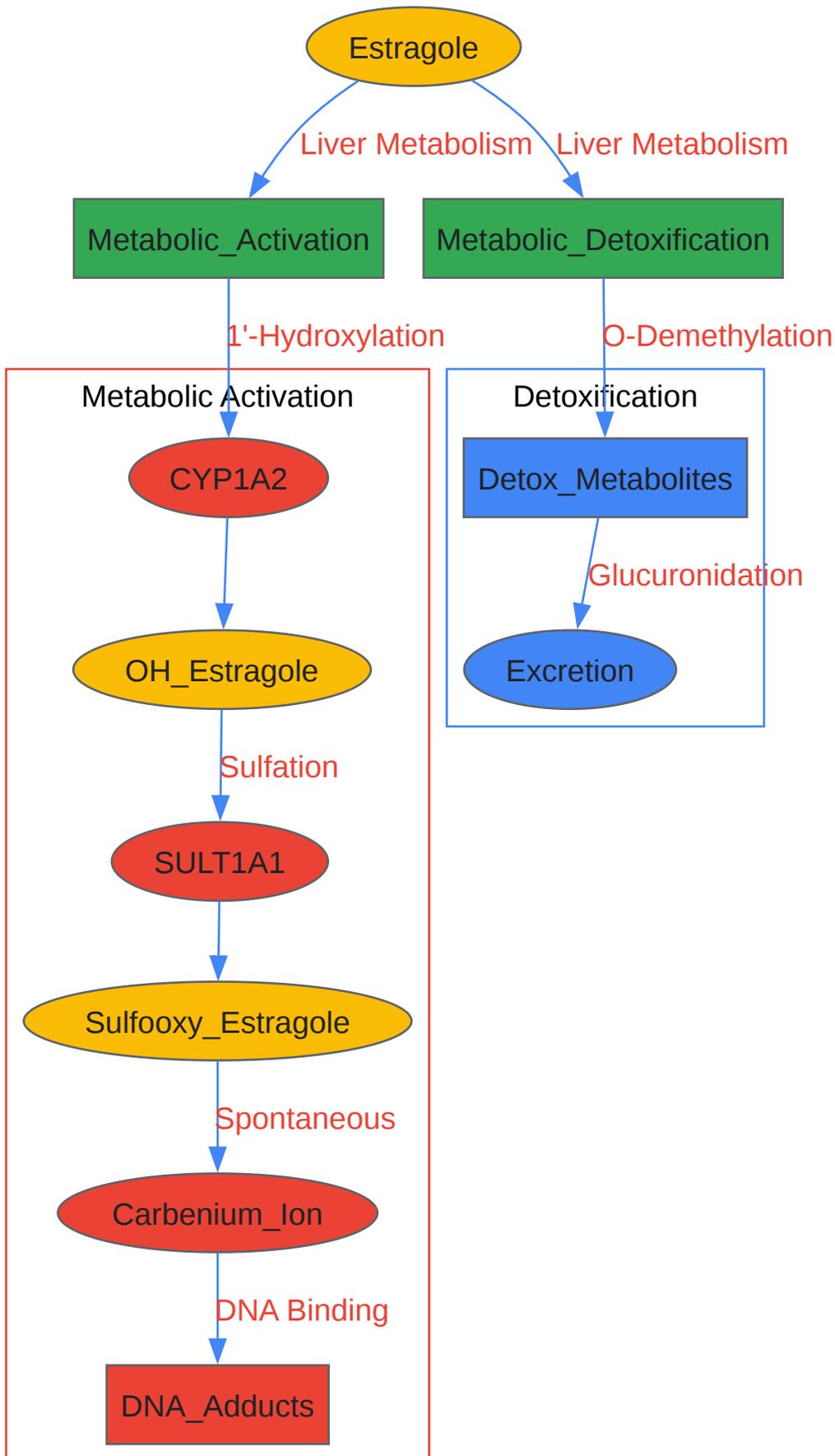
| Metabolite | Forming Enzyme | Biological Activity | Primary Fate |
|--------------------------|------------------|------------------------|--------------------------------------|
| 1'-Hydroxyestragele | CYP1A2, CYP2A6 | Proximate carcinogen | Further activation or detoxification |
| 1'-Sulfooxyestragele | SULT1A1, SULT1C2 | Ultimate carcinogen | DNA adduct formation |
| Demethylated metabolites | Cytochrome P450 | Detoxification | Glucuronidation/excretion |
| Epoxide metabolites | Cytochrome P450 | Potential genotoxicity | GSH conjugation/hydrolysis |

DNA Adduct Formation

The **reactive carbenium ion** generated from 1'-sulfooxy**estragole** preferentially attacks purine bases in DNA, forming covalent adducts that can lead to **mutations during cell division** if not repaired [4]. The major DNA adducts identified include:

- **N²-(estragol-1'-yl)-2'-deoxyguanosine (E1'-N²-dG)**
- **N²-(trans-isoestragol-3'-yl)-2'-deoxyguanosine (trans-iE3'-N²-dG)**
- **N²-(cis-isoestragol-3'-yl)-2'-deoxyguanosine (cis-iE3'-N²-dG)**
- **N⁶-(isoestragol-3'-yl)-2'-deoxyadenosine (iE3'-N⁶-dA)**
- **C8-(isoestragol-3'-yl)-2'-deoxyguanosine (C8iE3'-dG)** [5]

Among these, **trans-iE3'-N²-dG** has been identified as the **major adduct** formed in incubations of 1'-hydroxy**estragole** with hepatic S9 fractions from human, rat, and mouse systems, as well as in livers of rodents treated with **estragole** [5].



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Figure 1: **Estragole** Metabolic Activation and Detoxification Pathways. The diagram illustrates the competing metabolic pathways that determine **estragole's** genotoxic potential, highlighting CYP1A2 and SULT1A1 as key enzymes in bioactivation.

Quantitative Genotoxicity Assessment

DNA Adduct Formation in Human Liver Models

Recent advances in **molecular dosimetry** have enabled quantitative assessment of DNA adduct formation and its relationship to downstream genotoxic effects. Studies using **human HepG2 hepatoma cells** and **primary human hepatocytes (PHH)** have provided critical insights into the concentration-response relationships for **estragole**-induced genotoxicity:

- In **HepG2-CYP1A2 cells** (engineered to express the key bioactivation enzyme CYP1A2), treatment with **estragole** (0-2 mM) resulted in **concentration-dependent formation** of E3'-N²-dG adducts [3] [1]. Notably, **1'-hydroxyestragole** produced **10-50-fold higher DNA adduct levels** compared to equimolar concentrations of the parent compound **estragole** [3] [1].
- **Benchmark Concentration (BMC) modeling** revealed that the BMC for DNA adduct formation was **12-17-fold lower** than the BMC for clastogenicity (chromosome breakage), indicating that a **substantial accumulation of DNA damage** must occur before chromosomal effects manifest [3] [1].
- Studies in **primary rat hepatocytes (PRH)** demonstrated maximum E3'-N²-dG adduct formation at 6 hours post-exposure, followed by a gradual decrease over 48 hours, suggesting active DNA repair mechanisms [1]. Modeling of this data indicated a **practical threshold for DNA adduct formation** at approximately 0.5 μ M **estragole** [1].

Table 2: Concentration-Dependent Genotoxic Effects of **Estragole** and 1'-Hydroxy**estragole** in Human Liver Cells

| Compound | Cell Model | Endpoint | BMC/Effective Concentration | Adverse Outcome |
|-----------------|---------------------------|----------------------|-----------------------------|--------------------------------|
| Estragole | HepG2-CYP1A2 | DNA adduct formation | Not specified | E3'-N ² -dG adducts |
| Estragole | HepG2-CYP1A2 | Clastogenicity | ≥1 mM | Micronucleus formation |
| 1'-OH-Estragole | HepG2 | DNA adduct formation | Not specified | 10-50× higher vs. ES |
| 1'-OH-Estragole | HepG2 | Clastogenicity | ≥25 μM | Micronucleus formation |
| 1'-OH-Estragole | Primary Human Hepatocytes | Cytotoxicity | Not specified | Reduced viability |
| Estragole | Primary Rat Hepatocytes | DNA adduct formation | Threshold ~0.5 μM | E3'-N ² -dG adducts |

Threshold Concepts and Dose-Response Relationships

The **thresholded response** for **estragole** genotoxicity represents a crucial concept in risk assessment. Research indicates that a **critical level of DNA adducts** must accumulate before triggering clastogenicity and cytotoxicity [3]. This practical threshold arises from the balance between:

- **Metabolic activation** capacity (CYP1A2 and SULT expression levels)
- **DNA repair efficiency** (nucleotide excision repair and other pathways)
- **Cellular detoxification** mechanisms (conjugation and excretion)

Molecular dosimetry studies confirm that DNA adduct levels required to trigger chromosomal damage are **unlikely to be achieved** under normal human exposure scenarios from dietary sources or phytomedicines [3] [1]. The **BMC modeling approach** provides a scientifically robust foundation for establishing points of departure for risk assessment, demonstrating distinct concentration ranges for initial DNA adduct formation versus subsequent malignant transformation [3].

Analytical Methodologies for DNA Adduct Detection

Mass Spectrometry-Based Approaches

State-of-the-art **DNA adduct quantification** relies heavily on advanced **mass spectrometry techniques** that offer high sensitivity and specificity:

- **Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS):** This represents the current gold standard for DNA adduct quantification, capable of detecting adducts at levels as low as **1.5 adducts per 10^9 nucleotides** [4]. The methodology typically involves DNA isolation, enzymatic hydrolysis to nucleosides, solid-phase extraction cleanup, and LC-MS/MS analysis with **stable isotope-labeled internal standards** for precise quantification [4] [6].
- **DNA Adductomics:** Emerging **untargeted approaches** aim to comprehensively screen for multiple DNA adducts simultaneously. The **wSIM-City software** platform enables processing of data acquired through **wide selected ion monitoring with gas-phase fractionation (GPF)** coupled to wide MS² fragmentation, facilitating detection of both known and unknown DNA adducts that exhibit the characteristic neutral loss of 2'-deoxyribose (dR) during fragmentation [4].
- **32P-Postlabeling:** While historically important for DNA adduct detection, this method has largely been superseded by MS-based approaches due to limitations in chemical specificity and the requirement for radioactive materials [4] [6].

Experimental Protocols for DNA Adduct Analysis

Protocol 1: DNA Isolation and Hydrolysis

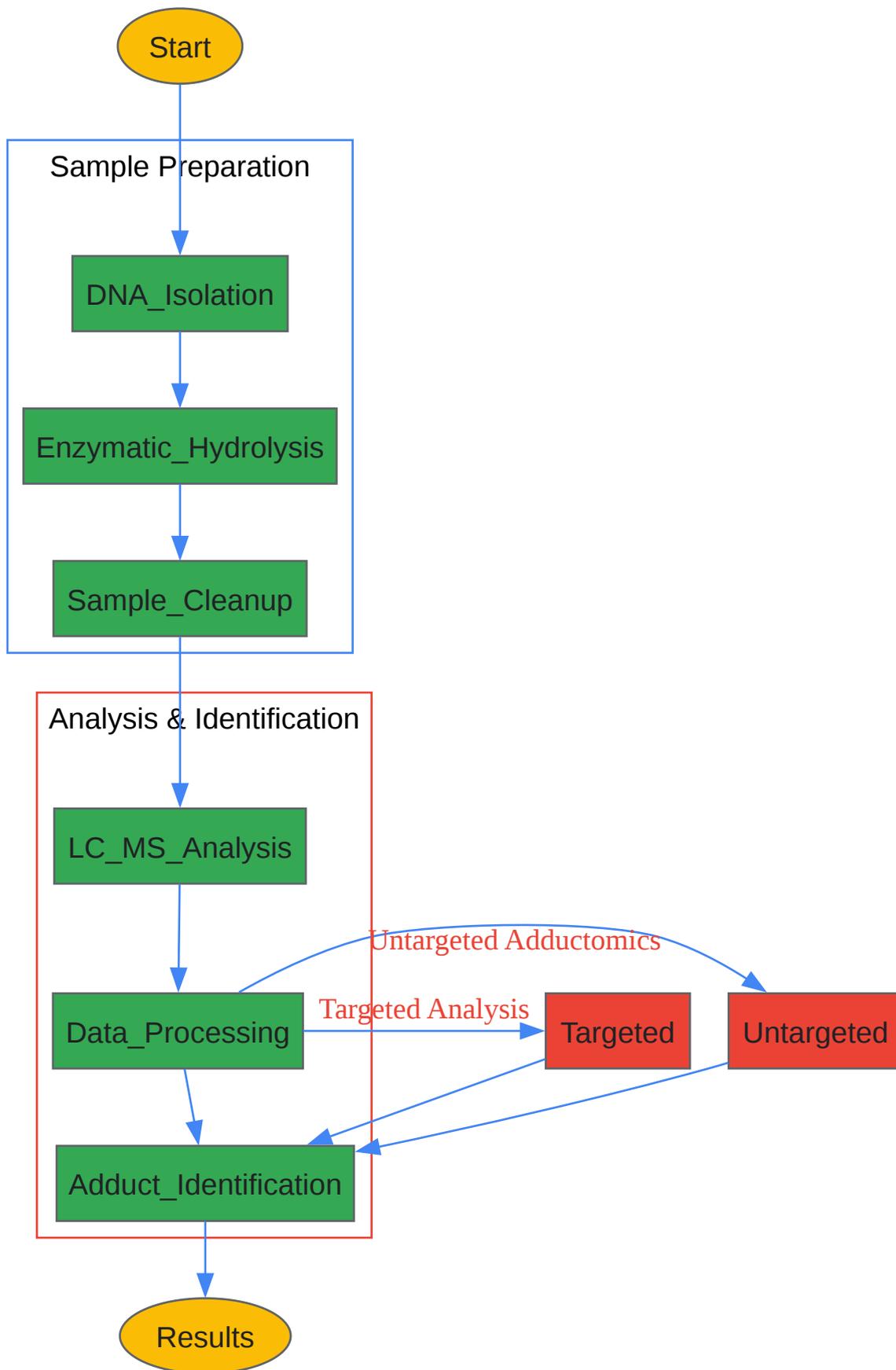
- **DNA Extraction:** Isolate DNA from cells or tissues using phenol-chloroform extraction or commercial kits with RNase treatment to remove RNA contamination [5].
- **Quality Assessment:** Assess DNA purity by UV spectrophotometry (A260/A280 ratio ~1.8) and quantify using fluorometric methods [5].
- **Enzymatic Hydrolysis:** Digest DNA to nucleosides using a cocktail of nucleases including DNase I, phosphodiesterase, and alkaline phosphatase in appropriate buffers [5] [6].
- **Internal Standard Addition:** Include stable isotope-labeled adduct standards (e.g., ¹⁵N₅-labeled E3'-N²-dG) during hydrolysis to correct for analytical variability [5].

Protocol 2: LC-MS/MS Analysis of E3'-N²-dG Adducts

- **Chromatography:** Utilize reversed-phase C18 columns with gradient elution using methanol/water with ammonium formate buffers [5].
- **Mass Spectrometry:** Operate in multiple reaction monitoring (MRM) mode with electrospray ionization in positive mode [5].
- **MRM Transitions:** Monitor specific transitions for E3'-N²-dG (m/z 420 → 304) and its internal standard (m/z 425 → 309) [5].
- **Quantification:** Generate calibration curves using authentic standards spanning 0.1-100 fmol on-column with linear response typically observed [5].

Protocol 3: DNA Adductomics Using wSIM/MS²

- **Data Acquisition:** Employ data-independent acquisition with wide isolation windows (e.g., m/z 30-40) and gas-phase fractionation to enhance sensitivity [4].
- **Neutral Loss Triggering:** Configure instruments to trigger MS² scans based on neutral loss of 2'-deoxyribose (116.047 Da) [4].
- **Data Processing:** Process raw data using wSIM-City software to extract chromatographic features exhibiting the neutral loss signature [4].
- **Adduct Identification:** Combine retention time, accurate mass, and fragmentation pattern matching against reference standards or databases [4].



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Figure 2: Workflow for DNA Adduct Analysis. The diagram outlines core methodological approaches for targeted quantification and untargeted adductomics analysis of **estragole**-DNA adducts.

Risk Assessment and Human Relevance

Contextualizing Human Exposure and Risk

The **genotoxic potential** of **estragole** must be interpreted within the context of **realistic human exposure scenarios**:

- **Dietary Exposure:** Typical daily intake of **estragole** ranges from **0.5-5 mg per person**, primarily from basil, fennel, and other culinary herbs [1]. Even high consumers of these foods would have internal exposures substantially below concentrations required for DNA adduct-triggered clastogenicity observed in vitro [3] [1].
- **Physiologically-Based Pharmacokinetic (PBPK) Modeling:** Studies incorporating human physiological parameters and metabolic rates suggest that **dietary exposure levels** are unlikely to produce hepatic concentrations sufficient to exceed the **practical threshold** for DNA adduct formation [1].
- **Species Differences:** Humans demonstrate lower expression of SULT1A1 in liver compared to rodents, potentially reducing formation of the ultimate carcinogenic metabolite [1]. Additionally, competing detoxification pathways may be more efficient in humans, further reducing DNA adduct formation at low exposure levels.

Novel Mechanisms and Additional Considerations

Recent research has revealed that **estragole** can activate **PPAR α signaling pathways**, similar to clofibrate and other peroxisome proliferators [2]. This nongenotoxic mechanism may contribute to hepatocarcinogenicity through:

- **CYP4A Induction:** Upregulation of Cyp4a10, Cyp4a14, and Cyp4a31 genes [2]
- **Peroxisome Proliferation:** Increased liver weight and peroxisome biogenesis [2]
- **Altered Transporters:** Modification of Slc27a1 and other transporters regulated by PPAR α [2]

This **dual mechanism** (genotoxic DNA adduct formation and nongenotoxic PPAR α activation) complicates risk assessment but may explain species differences in hepatocarcinogenic response, as humans are less sensitive to peroxisome proliferators than rodents.

Conclusion and Future Directions

The **genotoxicity of estragole** proceeds through a well-characterized metabolic activation pathway resulting in specific DNA adducts, particularly E3'-N²-dG. Advanced **mass spectrometry methodologies** now enable precise quantification of these molecular lesions at biologically relevant concentrations. Critical to risk assessment is the establishment of **practical thresholds** for DNA adduct formation and subsequent chromosomal damage, which appear unlikely to be exceeded under normal human exposure scenarios.

Future research directions should focus on:

- **Advanced sequencing technologies** like nanopore sequencing that may enable simultaneous quantitation and mapping of DNA adducts across the genome [6]
- **Interindividual variability** in metabolic activation and detoxification capacities using population-based in vitro models
- **Integration of genomic and epigenomic analyses** to provide comprehensive understanding of **estragole's** carcinogenic mode of action

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